molecular formula C9H6N4S B12654757 1H-Pyrazolo(4,3-g)quinazolin-5-yl hydrosulfide CAS No. 81237-60-7

1H-Pyrazolo(4,3-g)quinazolin-5-yl hydrosulfide

Cat. No.: B12654757
CAS No.: 81237-60-7
M. Wt: 202.24 g/mol
InChI Key: BQXRYZYCCIPRBM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-g]quinazoline-5-thiol is a heterocyclic compound that features a fused ring system combining pyrazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole derivatives with quinazoline precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .

Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the quinazoline ring, leading to partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used under controlled conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced quinazoline derivatives, and various substituted pyrazoloquinazolines.

Scientific Research Applications

1H-Pyrazolo[4,3-g]quinazoline-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system.

Uniqueness: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

81237-60-7

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

1,2-dihydropyrazolo[4,3-g]quinazoline-5-thione

InChI

InChI=1S/C9H6N4S/c14-9-6-1-5-3-12-13-7(5)2-8(6)10-4-11-9/h1-4,12-13H

InChI Key

BQXRYZYCCIPRBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NC2=S)C=C3C1=CNN3

Origin of Product

United States

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